Cas no 17692-38-5 (2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid)

2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid structure
17692-38-5 structure
Product Name:2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
CAS No:17692-38-5
MF:C15H13FO2
MW:244.260927915573
CID:158533
PubChem ID:219068
Update Time:2025-04-19

2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
    • [1,1'-Biphenyl]-4-aceticacid, 3'-fluoro-a-methyl-
    • Fluprofen
    • BTS-17345
    • flurbiprofen
    • RD-17345
    • 3'-Fluoro-α-methylbiphenyl-4-acetic acid
    • P69N9N4Y9Y
    • Fluprofen [INN:BAN]
    • NS00008133
    • 2-{3'-FLUORO-[1,1'-BIPHENYL]-4-YL}PROPANOIC ACID
    • 2-(3'-Fluoro-4-biphenylyl)propionic acid
    • SCHEMBL416261
    • 2-(3'-Fluoro[1,1'-biphenyl]-4-yl)propanoic acid
    • FLUPROFEN [INN]
    • Z2574923241
    • 2-(3'-Fluoro-4-biphenylyl)-propionic acid.
    • RD 17345
    • DTXSID10864796
    • UNII-P69N9N4Y9Y
    • 2-[4-(3-fluorophenyl)phenyl]propanoic acid
    • BTS 17345
    • CHEMBL2107458
    • Q27286281
    • 17692-38-5
    • Inchi: 1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18)
    • InChI Key: TYCOFFBAZNSQOJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C=CC(=CC=1)C(C(=O)O)C

Computed Properties

  • Exact Mass: 244.09000
  • Monoisotopic Mass: 244.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 3.68080
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